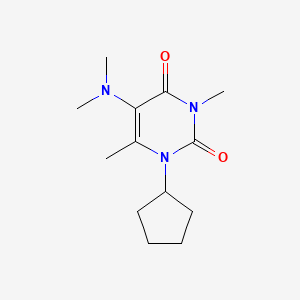
Uracil, 1-cyclopentyl-3,6-dimethyl-5-dimethylamino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uracil, 1-cyclopentyl-3,6-dimethyl-5-dimethylamino- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a cyclopentyl group at position 1, dimethyl groups at positions 3 and 6, and a dimethylamino group at position 5. These modifications can significantly alter the chemical and biological properties of the molecule, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives typically involves the modification of the uracil ring through various chemical reactions. For 1-cyclopentyl-3,6-dimethyl-5-dimethylamino-uracil, the synthetic route may involve:
Alkylation: Introduction of the cyclopentyl group at position 1 through alkylation reactions.
Methylation: Addition of methyl groups at positions 3 and 6 using methylating agents.
Amination: Introduction of the dimethylamino group at position 5 through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include:
Batch Processing: Sequential addition of reagents and purification steps.
Continuous Flow Chemistry: Use of continuous reactors to streamline the synthesis and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group.
Reduction: Reduction reactions can target the carbonyl groups in the uracil ring.
Substitution: Nucleophilic substitution reactions can occur at various positions on the uracil ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethylamino group can lead to the formation of N-oxides, while reduction of the carbonyl groups can yield dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
Uracil, 1-cyclopentyl-3,6-dimethyl-5-dimethylamino- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets, such as enzymes and nucleic acids. The presence of the dimethylamino group can enhance its binding affinity to certain proteins, while the cyclopentyl group can influence its overall stability and solubility. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyluracil: Lacks the cyclopentyl and dimethylamino groups, making it less hydrophobic and less reactive.
5-Fluorouracil: Contains a fluorine atom at position 5, widely used as an anticancer drug.
6-Aminouracil: Contains an amino group at position 6, used in various biochemical studies.
Uniqueness
The unique combination of the cyclopentyl, dimethyl, and dimethylamino groups in 1-cyclopentyl-3,6-dimethyl-5-dimethylamino-uracil imparts distinct chemical and biological properties. These modifications can enhance its stability, solubility, and binding affinity, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
32150-44-0 |
|---|---|
Molekularformel |
C13H21N3O2 |
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
1-cyclopentyl-5-(dimethylamino)-3,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H21N3O2/c1-9-11(14(2)3)12(17)15(4)13(18)16(9)10-7-5-6-8-10/h10H,5-8H2,1-4H3 |
InChI-Schlüssel |
ADLZRPUDXVXGRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(C(=O)N1C2CCCC2)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,5-Triazino[1,2-b]indazole-2,4-diamine](/img/structure/B14691451.png)
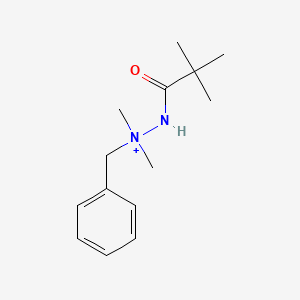
![(Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone]](/img/structure/B14691462.png)
![2H,4H-Spiro[1-benzoselenopyran-3,2'-oxirane]](/img/structure/B14691469.png)
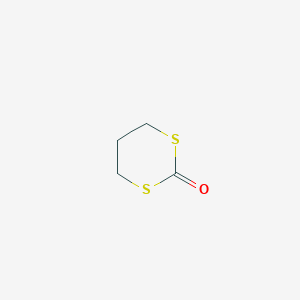
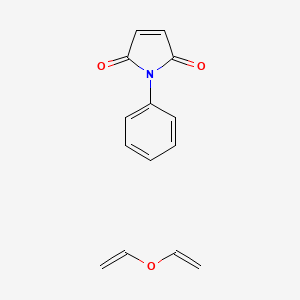
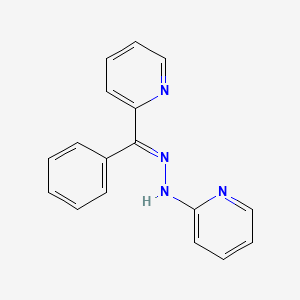
![5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine](/img/structure/B14691485.png)
![N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine](/img/structure/B14691491.png)
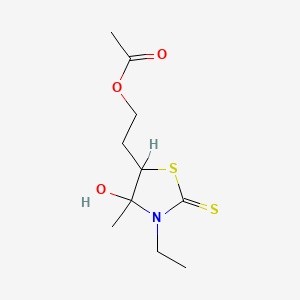


![5-Ethenyl-1-azabicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14691523.png)
![[3,4-Bis(phenylmethoxy)phenyl] acetate](/img/structure/B14691526.png)
